molecular formula C16H15NO2S B14693396 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- CAS No. 23654-69-5

4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl-

Cat. No.: B14693396
CAS No.: 23654-69-5
M. Wt: 285.4 g/mol
InChI Key: FMVSILSTBPNIKJ-UHFFFAOYSA-N
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Description

4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with methoxy groups at the 6 and 7 positions and a phenyl group at the 2 position.

Preparation Methods

The synthesis of 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure to yield the desired benzothiazine compound . Another approach is the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the thiazine ring can be achieved using reagents such as potassium permanganate or hydrogen peroxide . Reduction reactions typically involve the use of reducing agents like sodium borohydride. Substitution reactions can occur at the methoxy or phenyl groups, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- can be compared to other benzothiazine derivatives, such as 4H-3,1-Benzothiazin-4-ones and 2-Amino-4H-3,1-benzoxazin-4-ones . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-Amino-4H-3,1-benzoxazin-4-ones are known for their potency as acyl-enzyme inhibitors, whereas 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- exhibits a broader range of biological activities . The unique combination of methoxy and phenyl groups in 4H-1,3-Benzothiazine, 6,7-dimethoxy-2-phenyl- contributes to its distinct chemical and biological properties.

Properties

CAS No.

23654-69-5

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

6,7-dimethoxy-2-phenyl-4H-1,3-benzothiazine

InChI

InChI=1S/C16H15NO2S/c1-18-13-8-12-10-17-16(11-6-4-3-5-7-11)20-15(12)9-14(13)19-2/h3-9H,10H2,1-2H3

InChI Key

FMVSILSTBPNIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CN=C(S2)C3=CC=CC=C3)OC

Origin of Product

United States

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